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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane
Cat. No.: B13652957
Get Quote

Executive Summary

4-(Chloromethyl)-4-methyloctane (CAS: 1484025-67-3) is a specialized branched alkyl halide
characterized by a "neopentyl-like" steric environment. Unlike standard primary alkyl chlorides,
this molecule exhibits exceptional resistance to nucleophilic substitution and base-catalyzed
elimination due to its quaternary carbon center at the

-position. This guide analyzes its structural conformation, predicted physicochemical properties,
and unique reactivity profile, positioning it as a robust hydrophobic building block for oxidation-
resistant and elimination-resistant scaffolds in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of an octane backbone substituted at the C4 position with a methyl
group and a chloromethyl group. This creates a quaternary center (C4) directly adjacent to the
reactive site (the chloromethyl carbon).

Nomenclature and Identifiers

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13652957#bc-rfq
https://www.benchchem.com/product/b13652957/docs?utm_src=pdf-body#4-chloromethyl-4-methyloctane-structural-architecture-and-chemical-reactivity-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13652957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Detail
IUPAC Name 4-(Chloromethyl)-4-methyloctane
CAS Number 1484025-67-3
C
Molecular Formula H
Cl
Molecular Weight 176.73 g/mol
SMILES CCcCcc(c)(cancecece
Classification Primary Alkyl Chloride (Neopentyl-type)

Stereochemical Configuration

The C4 carbon is a chiral center because it is bonded to four distinct groups:

Methyl group (

)

Chloromethyl group (

)

Propyl group (

, derived from C1-C3)

Butyl group (
, derived from C5-C8)

Note: Commercial preparations are typically racemic mixtures unless stereoselective synthesis
is employed.

Physicochemical Properties (Predicted)
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Due to the scarcity of experimental data for this specific isomer, properties are derived from
high-fidelity structure-property relationship (SPR) models of homologous branched
chloroalkanes.

Property Value (Estimated) Technical Rationale

Extrapolated from 4,4-
Boiling Point 205°C - 215°C dimethyloctane (~160°C) +

halogen contribution.

Typical for C10 chloroalkanes;

Density 0.89 + 0.02 g/cm?3
denser than parent alkane.
Highly lipophilic due to C10

LogP (Lipophilicity) ~5.2 g. yipop )
chain and branching.
Hydrophobic alkyl chain

Water Solubility Insoluble (< 0.1 mg/L) dominates the polar C-ClI
bond.

] Consistent with high molecular
Flash Point > 75°C

weight alkyl halides.

Reactivity Profile: The "Neopentyl Effect"

The defining feature of 4-(Chloromethyl)-4-methyloctane is its kinetic inertness. The
chloromethyl group is attached to a quaternary carbon, creating a steric fortress that dictates its
reactivity.

Nucleophilic Substitution (SN2) - Blocked

In a standard primary alkyl chloride, SN2 reactions proceed rapidly. However, in this molecule,
the backside trajectory required for the nucleophile to attack the

-carbon (

) is sterically occluded by the bulky propyl, butyl, and methyl groups on the adjacent quaternary
C4.
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e Outcome: The molecule is virtually inert to standard SN2 conditions (e.g., Nal/Acetone,
NaN3).

Elimination (E2) - Impossible
E2 elimination requires an anti-periplanar
-hydrogen.
e Analysis: The

-carbon is the

. The

-carbon is C4.

o Observation: C4 is quaternary (bonded to C3, C5, Methyl, and the

-carbon). It possesses zero hydrogens.

o Outcome: E2 elimination cannot occur. The molecule is stable even in the presence of
strong, bulky bases (e.g., t-BuOK), making it an ideal solvent or spacer in base-catalyzed
reactions.

Cationic Rearrangement (SN1/E1)

Under forcing conditions (strong Lewis acids like

or
salts), the chloride can leave, generating a primary carbocation.

¢ Mechanism: The unstable primary cation will immediately undergo a 1,2-alkyl shift (Wagner-
Meerwein rearrangement) to form a more stable tertiary carbocation.

o Pathway: Migration of the methyl, propyl, or butyl group from C4 to the

-carbon.
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Reactivity Flowchart
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Figure 1: Reactivity logic gate for neopentyl-like systems. Note the red pathways indicating
blocked standard reactions.

Synthetic Methodology

Direct chlorination of 4-methyloctane yields a mixture of isomers. The preferred route for high
purity is the conversion of the corresponding alcohol, (4-methyloctan-4-yl)methanol, using non-
acidic conditions to prevent rearrangement.

Recommended Protocol: Appel Reaction

This method avoids the formation of carbocations, preserving the structural integrity of the
neopentyl skeleton.

Reagents:
e Precursor: (4-methyloctan-4-yl)methanol
e Reagent: Carbon Tetrachloride (

) or Hexachloroacetone

o Catalyst: Triphenylphosphine (
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Step-by-Step Workflow:

e Preparation: Dissolve (4-methyloctan-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane
(DCM) under

atmosphere.

o Addition: Add

(1.1 eq) and cool to 0°C.

e Chlorination: Dropwise addition of

(1.1 eq). The reaction is driven by the formation of the strong P=0O bond (Triphenylphosphine
oxide).

o Workup: The byproduct

precipitates or is removed via filtration through a silica plug.

« Purification: Distillation. The product is thermally stable due to the lack of elimination
pathways.

Applications in Drug Discovery & Materials
Metabolic Blocker

In medicinal chemistry, the gem-dimethyl or quaternary effect is used to block metabolic
hotspots.

» Application: Incorporating the 4-(chloromethyl)-4-methyloctane motif into a drug scaffold
prevents cytochrome P450 oxidation at the beta-position (steric shielding) and prevents
metabolic dehydrohalogenation (lack of beta-hydrogens).

Stable Linker Synthesis

Because the chloride is resistant to displacement by weak nucleophiles, it can be used to
synthesize permanently charged quaternary ammonium salts (via exhaustive alkylation under
high pressure) that are stable to Hofmann elimination.
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Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).

o Storage: Store in a cool, dry place. Unlike allylic or benzylic halides, it does not require
refrigeration for stability, but standard chemical hygiene applies.

» Toxicity: Like many alkyl halides, potential alkylating agent (though weak). Use gloves and
fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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